ノドゥシマイシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nodusmicin is a macrolide antibiotic. It has activity against antibiotic-susceptible and -resistant S. aureus with MIC values of 125, 250, and 250 μg/ml for UC-76, UC-6685, and UC-6690 strains, respectively.

Nodusmicin is a natural product found in Nocardia argentinensis with data available.

科学的研究の応用

抗生物質特性

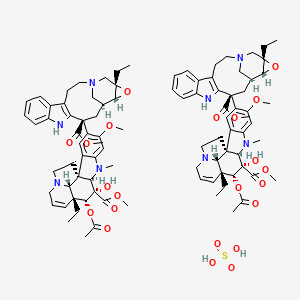

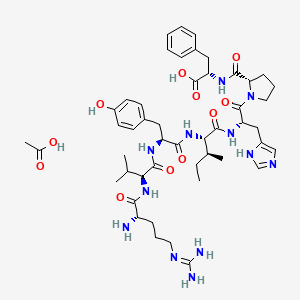

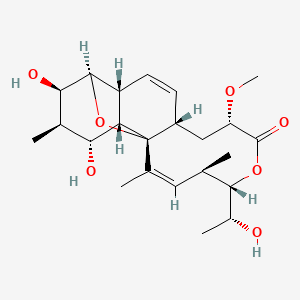

ノドゥシマイシンはマクロライド系抗生物質です {svg_1}. ノドゥシマイシンは、抗生物質感受性および耐性のあるS. aureusに対し、それぞれUC-76、UC-6685、UC-6690株で125、250、250 μg/mlのMIC値を示しました {svg_2}. このことは、ノドゥシマイシンが、特にS. aureusによる細菌感染症の治療に使用できることを示唆しています.

生合成研究

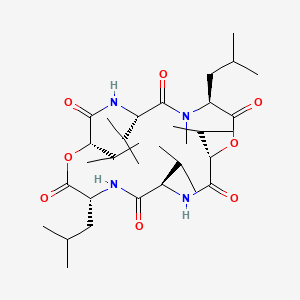

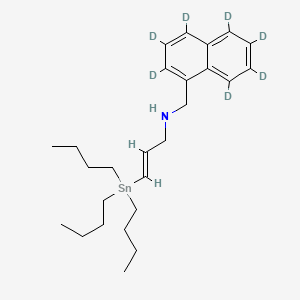

ノドゥシマイシンは、生合成研究において重要な役割を果たしています. ある研究では、アルファ/ベータ-ヒドロラーゼ酵素であるNgnLが、アセチル化ノドゥシマイシンの生合成に関与していることが示されています {svg_3}. この酵素は、アセチルCoAをアセチル供与体として用いて、ノドゥシマイシンの18-OH位を位置特異的にアセチル化することができます {svg_4}. この研究は、抗生物質の生合成経路の理解に役立ち、新たな薬剤の開発につながる可能性があります.

酵素反応速度論

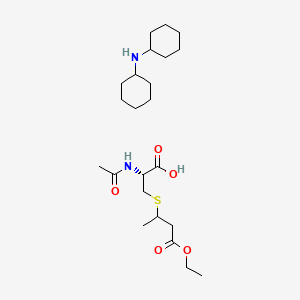

ノドゥシマイシンの研究は、酵素反応速度論の分野にも貢献しています. ノドゥシマイシンのアセチル化に関与する酵素のKmおよびVmaxなどの酵素反応速度論的パラメータが評価されました {svg_5}. この情報は、酵素と基質の相互作用の理解に役立ち、生化学および医学の様々な分野において重要です.

遺伝子工学

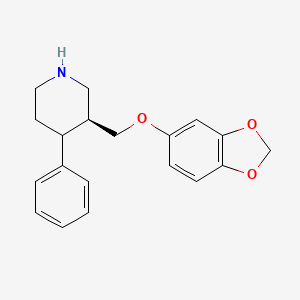

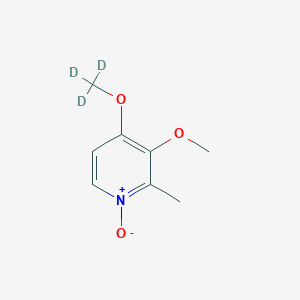

ノドゥシマイシンは、遺伝子工学研究にも使用できます. ノドゥシマイシンのアセチル化に関与する遺伝子は、遺伝子不活性化および相補性研究によって確認されました {svg_6}. このことは、ノドゥシマイシンが遺伝子研究、特に遺伝子の機能と役割の理解におけるツールとして使用できることを示しています.

作用機序

- Nodusmicin is a 23-membered macrolide antibiotic, isolated as a co-metabolite of nargenicin from Nocardia sp. CS682 . Its primary target is the bacterial ribosome.

Target of Action

Pharmacokinetics

生化学分析

Biochemical Properties

Nodusmicin interacts with various biomolecules in biochemical reactions. A key enzyme involved in its biosynthesis is NgnL, which belongs to the α/β-hydrolase superfamily . NgnL has been found to perform regiospecific acetylation of nodusmicin at 18-OH in the presence of acetyl-CoA as an acetate donor .

Cellular Effects

It is known that Nodusmicin has potent antibiotic activity against both aerobic and anaerobic bacteria .

Molecular Mechanism

The molecular mechanism of Nodusmicin involves the acetylation of the compound. The enzyme NgnL performs regiospecific acetylation of Nodusmicin at 18-OH in the presence of acetyl-CoA as an acetate donor . This process is crucial for the biosynthesis of 18-O-acetyl Nodusmicin .

Metabolic Pathways

Nodusmicin is involved in specific metabolic pathways. The enzyme NgnL, which performs regiospecific acetylation of Nodusmicin, plays a crucial role in its biosynthesis

特性

CAS番号 |

76265-48-0 |

|---|---|

分子式 |

C23H34O7 |

分子量 |

422.5 g/mol |

IUPAC名 |

(1S,3R,4R,5R,6R,7S,8R,11S,13R,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one |

InChI |

InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16-,17+,18-,19-,20+,21-,23+/m1/s1 |

InChIキー |

LUCYVUUQBYQHOV-DWYOGVBUSA-N |

異性体SMILES |

C[C@@H]1/C=C(\[C@]23[C@@H](C[C@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)/C |

SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |

正規SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |

外観 |

White solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)